molecular formula C14H26N2S3 B7777791 CID 534504

CID 534504

Cat. No. B7777791
M. Wt: 318.6 g/mol
InChI Key: WSYQMMUOSGMAAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 534504 is a useful research compound. Its molecular formula is C14H26N2S3 and its molecular weight is 318.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 534504 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 534504 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 534504 involves the condensation of 2,4-dichlorobenzaldehyde with 2-amino-4-methylpyridine followed by reduction and cyclization.

Starting Materials
2,4-dichlorobenzaldehyde, 2-amino-4-methylpyridine, Sodium borohydride, Acetic acid, Methanol, Hydrochloric acid, Sodium hydroxide

Reaction
Step 1: 2,4-dichlorobenzaldehyde and 2-amino-4-methylpyridine are mixed in methanol and acetic acid and refluxed for 6 hours., Step 2: The reaction mixture is cooled and sodium borohydride is added slowly with stirring. The mixture is stirred for 2 hours at room temperature., Step 3: The reaction mixture is quenched with hydrochloric acid and extracted with ethyl acetate., Step 4: The organic layer is washed with water and dried over sodium sulfate., Step 5: The solvent is removed under reduced pressure to obtain the crude product., Step 6: The crude product is dissolved in ethanol and treated with sodium hydroxide to induce cyclization., Step 7: The resulting mixture is stirred for 2 hours at room temperature., Step 8: The reaction mixture is quenched with hydrochloric acid and extracted with ethyl acetate., Step 9: The organic layer is washed with water and dried over sodium sulfate., Step 10: The solvent is removed under reduced pressure to obtain the final product, CID 534504.

properties

IUPAC Name

5-dodecylsulfanyl-1,3,4-thiadiazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2S3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-16-15-13(17)19-14/h2-12H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYQMMUOSGMAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC1=NN=C(S1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCSC1=NN=C(S1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 534504

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.